molecular formula C18H22N4O3S B5589352 N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide

Cat. No. B5589352
M. Wt: 374.5 g/mol
InChI Key: MWTFYCWUWQXUDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization reactions, starting from aminopyridines and incorporating different functional groups through various synthetic routes. The construction of the imidazo ring can involve steps like tosylation, treatment with acetamides, and the use of Horner−Emmons reagents for the incorporation of specific substituents. These processes are stereospecific, leading exclusively to desired isomers without the need for further separation methods in some cases (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives is confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. Crystallographic studies, including X-ray diffraction, are employed to determine the detailed three-dimensional arrangements of atoms within these molecules. Density functional theory (DFT) calculations can further validate the experimental data, providing insights into the electronic structure and reactivity of these compounds (Yu-Mei Qin et al., 2019).

properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-18(19-10-13-7-9-26(24,25)12-13)22-8-6-15-16(11-22)21-17(20-15)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTFYCWUWQXUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide

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